Glycan Array Analysis Reveals Finer Specificity of LCA vs. Concanavalin A (ConA)
A systematic glycan array analysis using outlier-motif analysis revealed that Lens culinaris agglutinin exhibits a more restricted binding specificity compared to Concanavalin A. The study identified LCA's main specificity as being for non-terminal, α-linked mannose with a single linkage at its 2' carbon. This finding refines previous, broader definitions of its specificity and demonstrates a key difference from ConA, which binds a wider array of mannose-containing structures [1].
| Evidence Dimension | Fine glycan-binding specificity |
|---|---|
| Target Compound Data | Specificity for non-terminal, α-linked mannose with a single linkage at the 2' carbon. |
| Comparator Or Baseline | Concanavalin A (ConA) exhibits broader specificity for various mannose-containing glycans. |
| Quantified Difference | LCA's specificity is 'more restricted' than ConA based on outlier-motif analysis of glycan array data. |
| Conditions | Glycan array analysis with outlier-motif data processing (Maupin et al., 2012). |
Why This Matters
Procuring LCA over ConA is essential when the experimental goal requires specific targeting of a subset of core-fucosylated N-glycans rather than a broad, non-specific enrichment of mannose-containing glycoproteins.
- [1] Maupin, K. A., Liden, D., & Haab, B. B. (2012). The fine specificity of mannose-binding and galactose-binding lectins revealed using outlier motif analysis of glycan array data. Glycobiology, 22(1), 160-169. View Source
